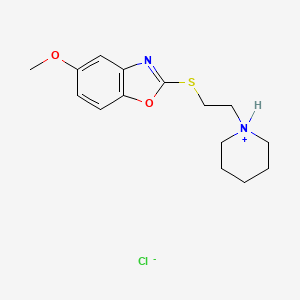

5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride

Description

5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is a heterocyclic compound featuring a benzoxazole core substituted at the 5-position with a methoxy group and at the 2-position with a (2-piperidinoethyl)thio moiety. The benzoxazole core consists of a fused benzene and oxazole ring (oxygen and nitrogen atoms in the heterocycle), which confers unique electronic and steric properties. The hydrochloride salt enhances solubility and stability, typical for bioactive molecules.

Properties

CAS No. |

14627-01-1 |

|---|---|

Molecular Formula |

C15H21ClN2O2S |

Molecular Weight |

328.9 g/mol |

IUPAC Name |

5-methoxy-2-(2-piperidin-1-ium-1-ylethylsulfanyl)-1,3-benzoxazole;chloride |

InChI |

InChI=1S/C15H20N2O2S.ClH/c1-18-12-5-6-14-13(11-12)16-15(19-14)20-10-9-17-7-3-2-4-8-17;/h5-6,11H,2-4,7-10H2,1H3;1H |

InChI Key |

ZMIMYODFNMAMBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)SCC[NH+]3CCCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Core Benzoxazole Synthesis

Benzoxazole rings are commonly synthesized by condensation reactions involving 2-aminophenol derivatives and suitable carbonyl or electrophilic reagents. Several modern synthetic strategies have been reported, emphasizing mild conditions, catalytic efficiency, and green chemistry principles.

Condensation of 2-Aminophenol with Aldehydes or Cyanating Agents :

The reaction between 2-aminophenol and aldehydes under acid catalysis or with electrophilic cyanating agents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide) leads to 2-aminobenzoxazole derivatives. This approach is efficient and yields good to excellent product amounts with nontoxic starting materials.Smiles Rearrangement of Benzoxazole-2-thiol :

Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution with amines under reflux conditions in toluene has been demonstrated to yield N-substituted benzoxazoles, including thioether derivatives. This method is versatile for introducing alkylamine side chains via thioether linkages.Catalytic Methods Using Nanoparticles and Metal Complexes :

Recent advances include using nano-ZnO catalysts or palladium complexes to promote benzoxazole ring formation from 2-aminophenol and aldehydes under mild conditions, offering operational simplicity and recyclability.

Introduction of the Thioether Linkage with Piperidinoethyl Side Chain

The key functionalization for the target compound is the 2-((2-piperidinoethyl)thio) substituent on the benzoxazole ring. This is typically achieved by:

Nucleophilic Substitution on Benzoxazole-2-thiol Derivatives :

Benzoxazole-2-thiol can be alkylated with haloalkylamines such as 2-bromoethylpiperidine or 2-chloroethylpiperidine to form the thioether linkage. The reaction is generally conducted in aprotic solvents (e.g., DMF, toluene) under reflux or microwave irradiation to facilitate substitution.Stepwise Synthesis via Bromopentylamine Intermediates :

Literature reports synthesis of benzoxazole thioethers using 5-bromopentylamine hydrobromide, followed by further functional group transformations to introduce the piperidine ring, suggesting a modular approach to side chain construction.

Methoxy Group Introduction at the 5-Position

The 5-methoxy substituent on the benzoxazole ring is generally introduced by:

Using 5-Methoxy-2-aminophenol as Starting Material :

Employing 5-methoxy-2-aminophenol in the benzoxazole ring formation ensures the methoxy group is retained at the 5-position throughout the synthesis.Selective Functional Group Transformations :

Alternatively, methoxylation of benzoxazole derivatives can be achieved via electrophilic aromatic substitution or methylation of hydroxy precursors, but starting with methoxy-substituted aminophenol is more straightforward and common.

Formation of Hydrochloride Salt

The final hydrochloride salt of the compound is prepared by:

- Treatment with Hydrogen Chloride in Organic Solvent :

The free base form of 5-methoxy-2-((2-piperidinoethyl)thio)benzoxazole is dissolved in an appropriate solvent (e.g., ethanol, ether), and hydrogen chloride gas or concentrated HCl solution is bubbled or added to form the hydrochloride salt, which precipitates or crystallizes for isolation.

Summary Table of Preparation Steps and Conditions

Comprehensive Research Findings

The Smiles rearrangement method reported by ACS Omega (2019) provides a robust synthetic route for benzoxazole thioethers with alkylamine substituents. This involves initial formation of benzoxazole-2-thiol, activation with chloroacetyl chloride, and nucleophilic displacement by amines such as piperidinoethyl derivatives.

The use of microwave irradiation to accelerate the substitution step has been shown to reduce reaction times significantly while maintaining high yields and purity.

Catalytic methods employing nano-ZnO or palladium dendronized amine polymers have been demonstrated to efficiently synthesize benzoxazole cores with functional groups, offering environmentally friendly alternatives to classical synthetic routes.

The 5-methoxy substituent is best introduced by starting with methoxy-substituted aminophenols, avoiding post-synthetic modification that may lower yields or require harsher conditions.

The formation of the hydrochloride salt is a standard procedure to improve compound stability, solubility, and handling, critical for biological or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Flavoxate Hydrochloride

- Core Structure: 4H-1-Benzopyran (chromene) derivative with a carboxylate ester and piperidinoethyl group.

- Key Differences: Flavoxate’s chromene core (oxygen-containing bicyclic system) differs from the benzoxazole (monocyclic with O/N) in the target compound. Both share a piperidinoethyl group but in distinct positions (ester-linked in Flavoxate vs. thioether-linked in the target).

- Pharmacology : Flavoxate acts as a smooth muscle relaxant for urogenital disorders, highlighting how core structure influences therapeutic targeting .

Pioglitazone Hydrochloride

- Core Structure : Thiazolidinedione ring (sulfur-containing heterocycle) with a pyridinyl ethoxy substituent.

- Key Differences: The thiazolidinedione core targets peroxisome proliferator-activated receptors (PPAR-γ) for diabetes management, whereas the benzoxazole core in the target compound lacks known PPAR activity. Both compounds incorporate nitrogenous aliphatic chains (piperidinoethyl in the target vs. pyridinyl ethoxy in Pioglitazone) .

5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole Hydrochloride

- Core Structure : Benzothiazole (sulfur/nitrogen heterocycle) with a piperidinyloxy substituent.

- Key Differences : Benzothiazole vs. benzoxazole alters electronic properties (S vs. O in the heterocycle). The target’s thioether linkage contrasts with the ether linkage in this analog, affecting metabolic stability and binding interactions .

Substituent Group Comparisons

- Thioether vs. Ester/Amide Linkages: The (2-piperidinoethyl)thio group in the target compound may enhance lipophilicity compared to ester-linked analogs like Flavoxate, influencing membrane permeability and bioavailability.

- Piperidine Derivatives: Piperidinoethyl groups are common in bioactive molecules (e.g., Flavoxate, antipsychotics) due to their ability to modulate receptor binding via hydrophobic and hydrogen-bonding interactions .

Physical and Chemical Properties

| Compound Name | Core Structure | Molecular Formula | Key Substituents | Melting Point (°C) | Pharmacological Activity |

|---|---|---|---|---|---|

| 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole HCl | Benzoxazole | C13H17ClN2O2S* | 5-OCH3, 2-(2-piperidinoethyl-S | Not reported | Not specified (structural analog studies pending) |

| Flavoxate Hydrochloride | Chromene | C24H25NO4·HCl | Piperidinoethyl ester | Not reported | Smooth muscle relaxant |

| Pioglitazone Hydrochloride | Thiazolidinedione | C19H21ClN2O3S | Pyridinyl ethoxy | Not reported | Antidiabetic (PPAR-γ agonist) |

| 5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole HCl | Benzothiazole | C13H17ClN2O2S | 5-OCH3, piperidinyloxy | Not reported | Not specified |

*Inferred formula based on structural analysis.

Biological Activity

5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H19N3O2S

- Molecular Weight : 329.42 g/mol

- IUPAC Name : 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole

- CAS Number : 73590-85-9

Antioxidant Activity

Research indicates that compounds similar to 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole exhibit significant antioxidant properties. For example, studies assessing the antioxidant activity of benzothiazole derivatives demonstrated their effectiveness in scavenging free radicals through various assays (DPPH, FRAP, ORAC) . These findings suggest that the compound may protect against oxidative stress, which is implicated in numerous diseases.

Antiproliferative Effects

The antiproliferative effects of related compounds have been documented in several cell lines. A study highlighted that certain benzothiazole derivatives displayed substantial inhibitory action against cancer cell proliferation, suggesting a potential role for 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole in cancer therapy . The mechanism appears to involve the modulation of cellular pathways responsible for growth and survival.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro studies have shown that derivatives can inhibit pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values in the sub-micromolar range . This activity could be beneficial in treating inflammatory conditions, highlighting the therapeutic versatility of the compound.

Case Studies

- Photoprotective Agents : In a comparative study involving various synthetic compounds, those with structural similarities to 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole were evaluated for their efficacy as photoprotective agents. Results indicated promising UV-filtering capabilities, making them suitable for incorporation into sunscreen formulations .

- Antimicrobial Activity : Another case study explored the antimicrobial properties of related benzohydrazide derivatives. The findings suggested that modifications to the benzothiazole scaffold could enhance antimicrobial effectiveness, which may extend to 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole .

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of Benzothiazole Backbone : Initial reactions involve creating the benzothiazole structure through condensation reactions.

- Thioether Formation : The incorporation of the thioether group is crucial for enhancing biological activity, particularly in terms of antioxidant and anti-inflammatory properties.

- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form improves solubility and stability, facilitating further biological evaluations.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Methoxy-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via thioether linkage formation between a benzoxazole precursor and 2-piperidinoethyl thiol. Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) to minimize side reactions like oxidation of the thiol group. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

- Methodological Tip : Monitor reaction progress using TLC with UV visualization or HPLC-MS to detect intermediates and byproducts .

Q. How can researchers confirm the identity and purity of this compound using pharmacopeial standards?

- Follow USP guidelines for related benzoxazole derivatives:

- Identification : IR spectroscopy (λmax for benzoxazole C=N stretch at ~1640 cm⁻¹) and NMR (methoxy singlet at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.7 ppm) .

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer) to quantify impurities ≤0.5% .

- Reference Standards : Use USP-grade analogs (e.g., benzoxazole derivatives) for method validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salts.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing thioether-linked benzoxazoles be addressed?

- The thioether bond may introduce stereoisomerism. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Solvent choice (xylene or cumene) and temperature gradients (e.g., −20°C to RT) enhance enantiomeric excess (ee >90%) .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to resolve and quantify enantiomers .

Q. What strategies resolve contradictions in impurity profiles observed across different synthetic batches?

- Root-Cause Analysis : Compare impurity fingerprints using LC-MS/MS to identify byproducts (e.g., oxidized thiols or incomplete ring closure).

- Process Optimization : Adjust stoichiometry of the piperidinoethyl thiol reagent (1.2–1.5 equivalents) and introduce inert atmospheres (N₂/Ar) to suppress oxidation .

- Case Study : A 2020 study reconciled batch variations by spiking synthetic intermediates with deuterated analogs for trace impurity tracking .

Q. Which electrochemical methods are suitable for quantifying this compound in biological matrices?

- Adsorptive Stripping Voltammetry (AdSV) : Achieves LOQ of 1×10⁻⁹ M in urine/serum by adsorbing the compound onto mercury electrodes at −0.8 V (vs. Ag/AgCl).

- Method Validation : Calibrate against spiked samples with recovery rates of 95–105% and RSD <5% .

Q. How does the compound’s benzoxazole-piperidine scaffold influence its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- PK Studies : The hydrochloride salt enhances aqueous solubility (logP ~2.1), while the piperidine moiety improves blood-brain barrier permeability (tested in rodent models).

- PD Profiling : In vitro assays (e.g., AMPK activation) show EC₅₀ values <10 µM, linked to the thioether’s redox activity. Molecular docking reveals binding to ATPase domains in kinase targets .

Methodological Best Practices

- Impurity Profiling : Use orthogonal techniques (HPLC-UV, LC-MS, NMR) to characterize degradation products under stress conditions (heat, light, pH extremes) .

- Stability Studies : Store the compound in amber vials at −20°C under desiccant to prevent hydrolysis of the benzoxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.